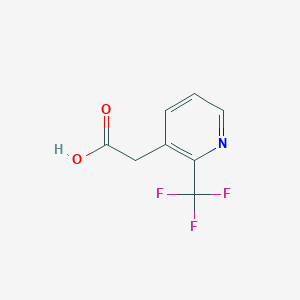

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)7-5(4-6(13)14)2-1-3-12-7/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSMUBBXXSAUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000568-14-8 | |

| Record name | 2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Trifluoromethyl-pyridin-3-yl)-acetic acid

CAS Number: 1000568-14-8

This guide provides a comprehensive technical overview of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and its burgeoning role in the development of novel therapeutics. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties, influencing the pharmacokinetic and pharmacodynamic profile of derivative molecules.

Introduction: The Significance of Trifluoromethylpyridines in Drug Discovery

The introduction of fluorine and fluorinated moieties has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine core offers a versatile platform for creating potent and selective therapeutic agents. (2-Trifluoromethyl-pyridin-3-yl)-acetic acid serves as a critical intermediate, providing a handle for further chemical elaboration and linkage to other molecular fragments. Its derivatives have shown promise in a range of therapeutic areas, leveraging the unique physicochemical properties conferred by the trifluoromethyl group to optimize drug-target interactions and improve overall efficacy.[1]

Physicochemical Properties & Data Summary

A thorough understanding of the physicochemical properties of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid is essential for its effective use in synthesis and drug development. The table below summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 1000568-14-8 | Internal Data |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.13 g/mol | [2] |

| IUPAC Name | 2-(2-(Trifluoromethyl)pyridin-3-yl)acetic acid | Internal Data |

| SMILES | O=C(O)CC1=C(C(F)(F)F)N=CC=C1 | [2] |

| Appearance | Off-white to white solid (predicted) | Internal Data |

| Melting Point | Not available | Internal Data |

| Boiling Point | Not available | Internal Data |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents (predicted) | Internal Data |

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available 2-chloro-3-(trifluoromethyl)pyridine. This starting material undergoes a series of transformations to introduce the acetic acid moiety at the 3-position of the pyridine ring.

Caption: Proposed synthetic workflow for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Trifluoromethyl)pyridin-2(1H)-one

-

Rationale: The initial step involves the hydrolysis of the chloro group at the 2-position to a hydroxyl group, which exists in equilibrium with its pyridone tautomer. This transformation is a crucial precursor for the subsequent N-alkylation.

-

Procedure:

-

To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in glacial acetic acid (10 vol), add water (1 vol).

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethyl)pyridin-2(1H)-one.

-

Step 2: Synthesis of Ethyl 2-(2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)acetate

-

Rationale: The acetic acid side chain is introduced via N-alkylation of the pyridone intermediate with an appropriate electrophile, in this case, ethyl bromoacetate.

-

Procedure:

-

Dissolve 3-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol).

-

Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)acetate.

-

Step 3: Synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid

-

Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Procedure:

-

Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water (1:1, 10 vol).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.

-

Analytical Characterization

The structural confirmation of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid relies on a combination of spectroscopic techniques. Below are the predicted and expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ 12.5-13.5 (s, 1H, -COOH)

-

δ 8.6-8.7 (m, 1H, Pyridine-H6)

-

δ 7.8-7.9 (m, 1H, Pyridine-H4)

-

δ 7.4-7.5 (m, 1H, Pyridine-H5)

-

δ 3.8-3.9 (s, 2H, -CH₂-)

-

-

¹³C NMR (125 MHz, DMSO-d₆):

-

δ 171-172 (-COOH)

-

δ 150-152 (Pyridine C2)

-

δ 148-150 (Pyridine C6)

-

δ 138-140 (Pyridine C4)

-

δ 123-125 (q, ¹JCF ≈ 275 Hz, -CF₃)

-

δ 122-124 (Pyridine C5)

-

δ 128-130 (Pyridine C3)

-

δ 35-37 (-CH₂-)

-

-

¹⁹F NMR (470 MHz, DMSO-d₆):

-

δ -60 to -65 (s, -CF₃)

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

Expected [M-H]⁻: 204.03

-

Expected [M+H]⁺: 206.04

-

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

3300-2500 (broad, O-H stretch of carboxylic acid)

-

1700-1725 (strong, C=O stretch of carboxylic acid)

-

1100-1350 (strong, C-F stretching)

-

Applications in Drug Development

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a valuable building block for the synthesis of a wide array of biologically active molecules. The trifluoromethyl group can significantly enhance the therapeutic potential of a drug candidate.

Rationale for Use in Medicinal Chemistry

-

Metabolic Stability: The strong carbon-fluorine bond in the -CF₃ group is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[1]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

-

Target Binding: The electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the pyridine ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with a biological target. This can lead to enhanced binding affinity and selectivity.

-

Pka Modulation: The presence of the -CF₃ group can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially altering its interaction with physiological targets and metabolic enzymes.

Potential Therapeutic Targets and Signaling Pathways

Derivatives of trifluoromethylpyridine carboxylic acids have been investigated for a variety of therapeutic applications. While specific targets for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid derivatives are proprietary to individual research programs, the broader class of compounds has been explored in the context of:

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The trifluoromethyl group can be strategically positioned to enhance binding to the ATP-binding pocket of various kinases involved in cancer and inflammatory diseases.

-

Ion Channel Modulation: Pyridine derivatives are known to interact with various ion channels. The electronic properties of the trifluoromethyl group can be exploited to fine-tune the interaction with specific channel subtypes.

-

GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The trifluoromethylpyridine core can serve as a scaffold for the development of novel agonists or antagonists for various GPCRs.

Caption: General signaling pathway modulation by a derivative drug.

Safety and Handling

As a laboratory chemical, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid should be handled with appropriate precautions to minimize exposure and ensure personal safety. The following information is based on the safety data for structurally related compounds, such as trifluoroacetic acid and other trifluoromethylpyridine derivatives.[3][4][5]

Hazard Identification

-

Skin Corrosion/Irritation: Expected to be corrosive or irritating to the skin.[3]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye damage or irritation.[3]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. A NIOSH-approved respirator may be necessary if handling in a poorly ventilated area.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a compound of significant interest to the medicinal chemistry community. Its unique combination of a trifluoromethyl group and a pyridine acetic acid scaffold provides a versatile platform for the development of novel therapeutics with potentially enhanced properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with essential safety and handling information. As research in fluorinated pharmaceuticals continues to expand, the importance of key intermediates like this is set to grow, paving the way for the next generation of innovative medicines.

References

-

Appchem (n.d.). 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid. Retrieved from [Link]

-

Chemwatch (n.d.). GHS Safety Data Sheet: TRIFLOUROACETIC ACID. Retrieved from [Link]

-

Fisher Scientific (n.d.). Safety Data Sheet: Trifluoroacetic acid. Retrieved from [Link]

-

PubChem (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 104–116. [Link]

- United States Patent No. EP2368550B1. (2011). Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

- United States Patent No. US6870067B2. (2005). Process for the synthesis of trifluorophenylacetic acids.

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

New Journal of Chemistry (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Retrieved from [Link]

- Google Patents (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

Sources

A Comprehensive Technical Guide to (2-Trifluoromethyl-pyridin-3-yl)-acetic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl (CF₃) group, in particular, is a key motif used to enhance metabolic stability, binding affinity, and bioavailability. When combined with the pyridine ring, one of the most prevalent heterocyclic structures in approved pharmaceuticals, the resulting building blocks are of immense value to drug discovery programs.[1][2] This guide provides an in-depth technical overview of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a versatile synthetic intermediate. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and discuss its strategic application as a scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value compound in their work.

The Strategic Importance of Trifluoromethylated Pyridines

The pyridine nucleus is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its polar nature which can improve solubility, and its synthetic versatility.[3][4] The introduction of a trifluoromethyl group imparts a unique set of properties. Its strong electron-withdrawing nature can significantly alter the pKa of the pyridine nitrogen, influencing receptor interactions. Furthermore, the CF₃ group is metabolically stable and can enhance membrane permeability, making it a powerful tool for optimizing drug-like properties.[5][6]

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid combines these features, offering a carboxylic acid handle for further chemical elaboration while presenting the trifluoromethylated pyridine core. This makes it an ideal starting point for constructing a diverse array of more complex molecules, from enzyme inhibitors to receptor modulators.

Physicochemical Properties and Characterization

Accurate characterization of a chemical building block is the foundation of reproducible and successful research. The fundamental properties of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid are summarized below.

Table 1: Key Physicochemical Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO₂ | [7][8][9] |

| Molecular Weight | 205.13 g/mol | [7][8][9] |

| CAS Number | 1000568-14-8 | [7][9] |

| Typical Form | Solid | [10] |

Structural Confirmation

The definitive structure of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid must be confirmed through a combination of spectroscopic techniques.

Sources

- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. nbinno.com [nbinno.com]

- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 6. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-TRIFLUOROMETHYL-PYRIDIN-3-YL)-ACETIC ACID - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. appchemical.com [appchemical.com]

- 9. 913839-73-3|2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 10. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96 131747-43-8 [sigmaaldrich.com]

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid

Executive Summary

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The incorporation of the trifluoromethylpyridine (TFMP) scaffold into molecules is a well-established strategy for enhancing critical pharmacological properties. The trifluoromethyl (-CF3) group, with its high electronegativity and lipophilicity, can improve metabolic stability, increase binding affinity to biological targets, and modulate pharmacokinetic profiles. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, designed for scientists and professionals in the pharmaceutical and chemical research sectors.

Introduction: The Strategic Value of Trifluoromethylated Heterocycles

The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] The trifluoromethyl group, in particular, is a powerful bioisostere for other chemical groups, offering unique steric and electronic properties that can profoundly influence a compound's biological activity.[2]

The Trifluoromethylpyridine (TFMP) Scaffold

When combined with a pyridine ring, the -CF3 group's effects are amplified, creating a scaffold with distinct characteristics.[1] Trifluoromethylpyridines are key structural motifs in numerous approved agrochemicals and pharmaceuticals, underscoring their importance and proven utility.[3] The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the molecule's overall basicity and solubility, while the -CF3 group enhances its stability and membrane permeability.

Profile of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid belongs to the broader class of aryl and heteroaryl acetic acids, a chemical family that includes many nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5] This specific compound serves as a versatile intermediate, providing a reactive "handle"—the carboxylic acid—for elaboration into more complex molecular architectures such as esters, amides, and other derivatives intended for biological screening.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and research.

Core Chemical Properties

While experimental data for this specific molecule is not widely published, its core properties can be defined, and others can be inferred from closely related analogs.

| Property | Value | Source |

| IUPAC Name | 2-(2-(Trifluoromethyl)pyridin-3-yl)acetic acid | N/A |

| CAS Number | 1000568-14-8 | [6] |

| Molecular Formula | C₈H₆F₃NO₂ | [6][7] |

| Molecular Weight | 205.13 g/mol | [6][7] |

| Physical Form | Solid (Predicted) | N/A |

| Melting Point | Not available. For comparison, the related 2-(Trifluoromethyl)pyridine-3-carboxylic acid has a melting point of 184-188 °C. | [8] |

| Boiling Point | Not available. | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF. Limited solubility in water. | N/A |

Predicted Spectroscopic Analysis

The structural features of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid give rise to a predictable spectroscopic signature.

-

¹H NMR: The spectrum is expected to show three distinct regions. A singlet for the two protons of the methylene (-CH₂) group, typically in the 3.5-4.0 ppm range. The three aromatic protons on the pyridine ring will appear as multiplets in the 7.5-8.8 ppm region. A broad singlet corresponding to the carboxylic acid proton will also be present, typically above 10 ppm, though its visibility can depend on the solvent used.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group. The chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.[9][10]

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carboxylic acid carbonyl carbon will be downfield (>170 ppm). The methylene carbon signal will appear around 35-45 ppm. The trifluoromethyl carbon will be visible as a quartet due to coupling with the fluorine atoms. The five carbons of the pyridine ring will have shifts in the aromatic region (120-160 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Synthesis and Reactivity

The synthesis of heteroaryl acetic acids is a well-trodden path in organic chemistry, offering several reliable strategies.

Retrosynthetic Analysis and Key Strategies

The most logical approach for synthesizing (2-Trifluoromethyl-pyridin-3-yl)-acetic acid involves forming the C-C bond between the pyridine ring and the acetic acid moiety. This can be achieved via modern cross-coupling reactions. A common strategy is the palladium-catalyzed coupling of a heteroaryl halide with a suitable two-carbon synthon, such as a malonate ester, followed by hydrolysis and decarboxylation.[11]

Proposed Synthetic Pathway

A plausible and efficient synthesis begins with a commercially available halogenated trifluoromethylpyridine.

Caption: Proposed synthesis of the target compound via palladium-catalyzed C-C bond formation.

Causality Behind Experimental Choices: This pathway is chosen for its high functional group tolerance and reliability. Palladium-catalyzed cross-coupling reactions are workhorses of modern organic synthesis. Using diethyl malonate as the two-carbon source is advantageous because the subsequent hydrolysis and decarboxylation step is typically high-yielding and clean, simplifying purification.

Chemical Reactivity

-

Carboxylic Acid Group: This functional group is the primary site of reactivity. It readily undergoes Fischer esterification with alcohols under acidic catalysis, or can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride is a highly reactive intermediate for forming amides, which is a critical transformation in drug development for modulating solubility and creating interactions with biological targets.

-

Pyridine Ring: The pyridine ring is electronically deactivated by the potent electron-withdrawing trifluoromethyl group. This makes it resistant to electrophilic aromatic substitution. However, this deactivation can make the ring susceptible to nucleophilic aromatic substitution if a suitable leaving group (e.g., a halide) is present at an activated position.

Applications in Research and Drug Development

The value of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid lies in its role as a versatile starting material for creating libraries of novel compounds.

Role as a Versatile Chemical Intermediate

This compound is not typically an end-product but rather a key building block. Its structure allows for systematic modification at the carboxylic acid position, enabling the exploration of structure-activity relationships (SAR). For example, by creating a series of amide derivatives with different amines, researchers can fine-tune a lead compound's properties to optimize its efficacy and safety profile.

Potential in Kinase Inhibition and Oncology

Many successful kinase inhibitors feature a heterocyclic core. Derivatives synthesized from this acetic acid could be designed to target the ATP-binding site of specific kinases involved in cancer cell proliferation.[12] The trifluoromethylpyridine moiety can occupy hydrophobic pockets within the enzyme, while the side chain derived from the acetic acid can be functionalized to form critical hydrogen bonds with the kinase hinge region.

Workflow for Synthetic Elaboration

The general workflow for utilizing this building block in a drug discovery program is systematic and iterative.

Caption: A typical workflow for using the title compound in a drug discovery program.

Experimental Protocols

The following protocol details a standard, self-validating procedure for a common derivatization reaction.

Protocol: Synthesis of Ethyl (2-Trifluoromethyl-pyridin-3-yl)-acetate

This protocol describes the Fischer esterification of the title compound.

Objective: To convert the carboxylic acid to its corresponding ethyl ester, a common step to increase lipophilicity and modify its chemical reactivity for subsequent steps.

Materials:

-

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid (1.0 eq)

-

Ethanol (Absolute, 200 proof), anhydrous (20-50 eq, serves as reagent and solvent)

-

Sulfuric acid, concentrated (0.1 eq, catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.

-

Reagent Addition: Add a large excess of anhydrous ethanol to the flask. Stir the suspension until the acid is fully dissolved.

-

Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.

-

Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C).

-

Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically (e.g., every hour). Spot the aliquot on a TLC plate alongside a spot of the starting material. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot has been completely consumed, and a new, less polar product spot is dominant.

-

Work-up: Once the reaction is complete, cool the flask to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Neutralization: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution). Wash until the aqueous layer is no longer acidic.

-

Washing: Wash the organic layer with water, followed by brine to remove residual water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Elution: Use a gradient of ethyl acetate in hexanes as the eluent, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing it based on TLC analysis.

-

Fraction Collection: Collect the fractions containing the pure product (as determined by TLC).

-

Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the pure ethyl (2-Trifluoromethyl-pyridin-3-yl)-acetate.

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Conclusion

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid represents a strategically valuable building block for chemical and pharmaceutical research. Its chemical architecture, combining the stability- and affinity-enhancing trifluoromethyl group with the versatile pyridine ring and a reactive acetic acid handle, makes it an ideal starting point for the synthesis of novel compounds. A firm grasp of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, empowers researchers to effectively leverage this compound in the rational design of new therapeutic agents and other high-value chemical entities.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.NINGBO INNO PHARMCHEM CO.,LTD.

- Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermedi

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.

- Trifluoromethylpyridine: Its chemistry and applic

- Method for manufacturing aryl and heteroaryl acetic acid derivatives.

- Aryl and Heteroaryl Acetic Acid.Scribd.

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- Chemical structure of some representative NSAIDs from aryl-(or heteroaryl)acetic acid class.

- 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96.Sigma-Aldrich.

- 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid.Appchem.

- (2-TRIFLUOROMETHYL-PYRIDIN-3-YL)-ACETIC ACID.Sunway Pharm Ltd.

- 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing.

- 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts.SpectraBase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. (2-TRIFLUOROMETHYL-PYRIDIN-3-YL)-ACETIC ACID - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. appchemical.com [appchemical.com]

- 8. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. EP3369723B1 - Method for manufacturing aryl and heteroaryl acetic acid derivatives - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure Elucidation of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid

Introduction: The Imperative for Unambiguous Structure Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), flawed mechanistic studies, and catastrophic safety failures. The subject of this guide, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid (Molecular Formula: C₈H₆F₃NO₂; Molecular Weight: 205.13 g/mol ), presents a unique analytical challenge due to its combination of a substituted pyridine ring, a trifluoromethyl group, and a carboxylic acid moiety. Each functional group imparts distinct physicochemical properties that must be rigorously characterized.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, framed not as a theoretical exercise, but as a practical workflow. We will proceed logically, using each analytical technique to build upon the last, culminating in an undeniable structural confirmation. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to provide a robust, self-validating analytical system.[1][2][3]

Strategic Elucidation Workflow

A successful structure elucidation campaign relies on the synergistic use of multiple analytical techniques.[2] Our strategy is designed to orthogonally verify the molecular formula, identify all functional groups, and definitively establish the connectivity of every atom in the molecule.

Caption: Key expected HMBC correlations for structure confirmation.

Key HMBC Correlations to Confirm Isomeric Structure:

-

CH₂ → C2, C3, and C4: The protons of the methylene group should show a 2-bond correlation (²J) to C3 and 3-bond correlations (³J) to C2 and C4. The correlation to C2 is particularly diagnostic.

-

H4 → C2 and C6: The proton at C4 should show 3-bond correlations to the substituted C2 and the CH at C6.

-

H6 → C2: The proton at C6 should show a 3-bond correlation to the CF₃-substituted C2.

The observation of these specific cross-peaks in the HMBC spectrum provides definitive, unambiguous proof of the 2,3-substitution pattern and the overall molecular structure.

Conclusion: A Self-Validating Structural Assignment

By systematically applying a suite of orthogonal analytical techniques, we have constructed a self-validating case for the structure of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.

-

HRMS confirmed the elemental formula C₈H₆F₃NO₂.

-

FTIR identified the required functional groups: carboxylic acid, pyridine, and trifluoromethyl.

-

1D NMR (¹H, ¹³C, ¹⁹F) provided a complete census of all atom types and their immediate electronic environments, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, HMBC) unequivocally established the atomic connectivity, locking the substituents into the 2- and 3-positions of the pyridine ring.

Each piece of data corroborates the others, leaving no room for structural ambiguity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in any research or development pipeline.

References

- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Available at: [Link]

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. Available at: [Link]

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. Available at: [Link]

- Supporting Information for a relevant chemical synthesis publication. (n.d.). General experimental procedures and characterization data.

- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Wiley-VCH GmbH.

- ResearchGate. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series.

-

Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(4), 690-694. Available at: [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)pyrazole-3-carboxamide.

- Science.gov. (n.d.). NMR HSQC HMBC: Topics.

- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.

- Environmental Science & Technology. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- EPFL. (n.d.). 2D NMR.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

- Clariant Analytical Sciences. (n.d.). Structure Elucidation.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

- ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

Sources

Spectral Analysis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid: A Technical Guide

Introduction

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid (CAS 1000568-14-8) is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structural features, combining a pyridine core with a trifluoromethyl group and an acetic acid moiety, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the carboxylic acid handle allows for further chemical modifications.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. While experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage data from structurally similar compounds and first principles of spectroscopy to provide a robust, predictive interpretation. This approach not only offers a reliable spectral fingerprint for the compound but also serves as a practical example of spectral analysis for novel molecules.

Molecular Structure and Properties

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent molecular ion peak.

Anticipated Mass Spectrum

The primary ion expected in a positive-ion mode ESI-MS experiment would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 206.15. In negative-ion mode, the deprotonated molecule, [M-H]⁻, would be observed at m/z 204.13. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source.

-

Analysis Parameters (Positive Ion Mode):

-

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Ion Source: ESI.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Mass Range: m/z 50-500.

-

Workflow for Mass Spectrometry Analysis

Caption: Figure 1: ESI-MS Experimental Workflow.

Predicted Fragmentation Pattern

While soft ionization techniques minimize fragmentation, some characteristic losses can be expected, especially with increased cone voltage. The fragmentation of carboxylic acids often involves the loss of water (18 Da) or the carboxyl group (45 Da).[2]

-

[M+H]⁺ at m/z 206.15: The protonated molecular ion.

-

m/z 188.14: Resulting from the loss of H₂O ([M+H - H₂O]⁺).

-

m/z 161.14: Resulting from the loss of the carboxyl group, -COOH ([M+H - COOH]⁺). This would be a particularly stable fragment due to the pyridine ring.

-

m/z 146.13: Subsequent loss of a methyl radical from the pyridine ring.

Table 1: Predicted Mass Spectrometry Data

| Ion Description | Predicted m/z |

| Protonated Molecule [M+H]⁺ | 206.15 |

| Loss of Water [M+H - H₂O]⁺ | 188.14 |

| Loss of Carboxyl [M+H - COOH]⁺ | 161.14 |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the acidic proton.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Workflow for NMR Spectroscopy Analysis

Caption: Figure 2: NMR Spectroscopy Experimental Workflow.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton.

-

δ ~ 10-12 ppm (1H, broad s, -COOH): The acidic proton of the carboxylic acid group. Its chemical shift and broadness are highly dependent on concentration and solvent.

-

δ ~ 8.6 ppm (1H, d, H-6): The proton at position 6 is adjacent to the nitrogen and will be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H-5.

-

δ ~ 7.8 ppm (1H, d, H-4): The proton at position 4 will be a doublet due to coupling with H-5.

-

δ ~ 7.4 ppm (1H, t, H-5): The proton at position 5 will be coupled to both H-4 and H-6, appearing as a triplet (or more accurately, a doublet of doublets).

-

δ ~ 3.8 ppm (2H, s, -CH₂-): The methylene protons adjacent to the pyridine ring and the carbonyl group will appear as a singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals.

-

δ ~ 175 ppm (-COOH): The carbonyl carbon of the carboxylic acid.

-

δ ~ 150 ppm (C-6): The aromatic carbon adjacent to the nitrogen.

-

δ ~ 148 ppm (q, J ≈ 35 Hz, C-2): The carbon bearing the CF₃ group will be a quartet due to coupling with the three fluorine atoms.

-

δ ~ 138 ppm (C-4): Aromatic CH carbon.

-

δ ~ 125 ppm (C-5): Aromatic CH carbon.

-

δ ~ 123 ppm (q, J ≈ 275 Hz, -CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a very large coupling constant.[3]

-

δ ~ 130 ppm (C-3): The aromatic carbon to which the acetic acid moiety is attached.

-

δ ~ 35 ppm (-CH₂-): The methylene carbon.

Table 2: Predicted NMR Data Summary

| Assignment | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

| -COOH | ~11.0 (br s) | ~175 |

| H-6 | ~8.6 (d, J≈5) | ~150 |

| H-4 | ~7.8 (d, J≈8) | ~138 |

| H-5 | ~7.4 (t, J≈7) | ~125 |

| -CH₂- | ~3.8 (s) | ~35 |

| C-2 | - | ~148 (q, J≈35) |

| C-3 | - | ~130 |

| -CF₃ | - | ~123 (q, J≈275) |

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a powerful and unambiguous method for the structural confirmation of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. The predicted MS data will confirm the molecular weight and elemental formula, while the detailed ¹H and ¹³C NMR data will verify the specific arrangement of atoms and functional groups. This guide provides researchers with a clear and actionable framework for the spectral analysis of this important chemical building block, ensuring the integrity and quality of their scientific endeavors. The principles and workflows described herein are broadly applicable to the characterization of other novel small molecules.

References

-

Sunway Pharm Ltd. (n.d.). (2-TRIFLUOROMETHYL-PYRIDIN-3-YL)-ACETIC ACID. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

Reich, H. J. (n.d.). 13C NMR Spectroscopy. University of Wisconsin. Retrieved January 12, 2026, from [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Ni, K., & MacMillan, D. W. C. (2019). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of the American Chemical Society, 141(42), 16593–16598. [Link]

-

Sunway Pharm Ltd. (n.d.). (2-TRIFLUOROMETHYL-PYRIDIN-3-YL)-ACETIC ACID. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Fuji, K., & Usui, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101–109. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2-TRIFLUOROMETHYL-PYRIDIN-3-YL)-ACETIC ACID - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid

Abstract

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, making it a desirable moiety in drug design. This technical guide provides a comprehensive overview of two primary synthetic strategies for the preparation of this valuable compound, tailored for researchers, scientists, and professionals in drug development. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical considerations for each synthetic route.

Introduction: The Significance of the Trifluoromethylpyridyl Acetic Acid Moiety

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful tool in medicinal chemistry due to its high electronegativity, metabolic stability, and ability to modulate the pKa of nearby functional groups. When appended to a pyridine ring, the CF₃ group can significantly influence the molecule's binding affinity to biological targets. The acetic acid side chain at the 3-position of the pyridine ring provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This guide will explore two robust synthetic pathways to access the title compound, starting from readily available precursors.

Part 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid reveals two logical disconnection points, leading to two distinct and viable synthetic strategies.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approaches to (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.

Strategy A: Oxidation and Homologation. This approach commences with the oxidation of the readily available 2-trifluoromethyl-3-methylpyridine to 2-trifluoromethylnicotinic acid. Subsequently, a one-carbon homologation of the carboxylic acid group furnishes the desired acetic acid derivative.

Strategy B: Side-Chain Installation. This strategy involves the introduction of a two-carbon side chain onto a 2-trifluoromethylpyridine precursor already functionalized at the 3-position. Key methods for this transformation include the malonic ester synthesis or cyanation followed by hydrolysis.

Part 2: Synthetic Route A: Oxidation and Homologation

This route offers a straightforward approach by leveraging a common starting material and well-established chemical transformations.

Step 1: Oxidation of 2-Trifluoromethyl-3-methylpyridine

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a fundamental transformation in heterocyclic chemistry. Various oxidizing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired scale of the reaction. For the oxidation of 3-methylpyridine derivatives, nitric acid and potassium permanganate are commonly used reagents.[1][2] Catalytic oxidation using metal catalysts in the presence of an oxidant like oxygen or hydrogen peroxide offers a greener alternative.[3][4]

Given the electron-withdrawing nature of the trifluoromethyl group, the pyridine ring is deactivated towards electrophilic attack, which can make some oxidation reactions more challenging. However, the methyl group remains susceptible to oxidation.

Diagram 2: Workflow for Oxidation of 2-Trifluoromethyl-3-methylpyridine

Caption: General workflow for the oxidation step in Route A.

Experimental Protocol: Oxidation with Nitric Acid

-

Materials:

-

2-Trifluoromethyl-3-methylpyridine

-

Nitric Acid (concentrated)

-

Sodium Hydroxide (for neutralization)

-

Hydrochloric Acid (for acidification)

-

Dichloromethane (for extraction)

-

Magnesium Sulfate (for drying)

-

-

Procedure:

-

In a high-pressure reactor, charge 2-trifluoromethyl-3-methylpyridine and concentrated nitric acid.

-

Seal the reactor and heat the mixture to 165-195°C for several hours.[1] The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

After completion, cool the reactor to room temperature and carefully vent any residual pressure.

-

Transfer the reaction mixture to a beaker and dilute with water.

-

Neutralize the excess nitric acid by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Acidify the solution to a pH of approximately 3-4 with hydrochloric acid to precipitate the 2-trifluoromethylnicotinic acid.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

| Parameter | Value | Reference |

| Temperature | 165-195 °C | [1] |

| Pressure | Autogenous | [1] |

| Reaction Time | 4-8 hours | [1] |

| Expected Yield | 60-80% | [1] |

Step 2: Arndt-Eistert Homologation of 2-Trifluoromethylnicotinic Acid

The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[5][6][7][8] The reaction proceeds through three key steps: conversion of the carboxylic acid to its acid chloride, reaction with diazomethane to form a diazoketone, and a Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile (in this case, water) to yield the homologous carboxylic acid.[6][7]

A critical consideration is the hazardous nature of diazomethane. Safer alternatives, such as (trimethylsilyl)diazomethane, can be employed.[7]

Diagram 3: Mechanism of the Arndt-Eistert Homologation

Caption: Key steps in the Arndt-Eistert homologation.

Experimental Protocol: Arndt-Eistert Homologation

-

Materials:

-

2-Trifluoromethylnicotinic acid

-

Thionyl chloride or Oxalyl chloride

-

(Trimethylsilyl)diazomethane solution

-

Silver (I) oxide or Silver benzoate (catalyst)

-

1,4-Dioxane (solvent)

-

Water

-

Diethyl ether (for extraction)

-

Sodium bicarbonate solution (for washing)

-

Magnesium sulfate (for drying)

-

-

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-trifluoromethylnicotinic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-trifluoromethylnicotinoyl chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent such as diethyl ether or THF and cool to 0°C in an ice bath. Slowly add a solution of (trimethylsilyl)diazomethane (2 equivalents) to the cooled solution. Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver (I) oxide (0.1 equivalents) in a mixture of 1,4-dioxane and water. To this suspension, add the previously prepared diazoketone solution dropwise at a temperature of 50-60°C. After the addition is complete, continue heating for 1-2 hours until the evolution of nitrogen gas ceases.

-

Workup and Purification: Cool the reaction mixture to room temperature and filter to remove the silver catalyst. Dilute the filtrate with water and extract with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution. Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether. Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.

-

| Parameter | Value | Reference |

| Diazomethane alternative | (Trimethylsilyl)diazomethane | [7] |

| Catalyst | Ag₂O or Silver benzoate | [5] |

| Solvent for rearrangement | 1,4-Dioxane/Water | [5] |

| Temperature for rearrangement | 50-60 °C | [5] |

Part 3: Synthetic Route B: Side-Chain Installation

This alternative strategy focuses on forming the acetic acid side chain on a pre-functionalized 2-trifluoromethylpyridine ring.

Option 1: Malonic Ester Synthesis

The malonic ester synthesis is a robust method for the preparation of carboxylic acids.[8][9] This route would involve the alkylation of diethyl malonate with a suitable electrophile, such as 2-trifluoromethyl-3-(chloromethyl)pyridine, followed by hydrolysis and decarboxylation.

Diagram 4: Malonic Ester Synthesis Pathway

Caption: Stepwise process of the malonic ester synthesis for Route B.

Experimental Protocol: Malonic Ester Synthesis

-

Materials:

-

2-Trifluoromethyl-3-(chloromethyl)pyridine (requires synthesis)

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

-

-

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add diethyl malonate dropwise at room temperature.

-

Alkylation: To the resulting solution of the malonate enolate, add a solution of 2-trifluoromethyl-3-(chloromethyl)pyridine in anhydrous ethanol dropwise. Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add concentrated hydrochloric acid and heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation of the resulting malonic acid derivative.

-

Workup and Purification: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution. Extract the aqueous solution with diethyl ether to remove any neutral byproducts. Carefully acidify the aqueous layer with hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

-

| Parameter | Value | Reference |

| Base | Sodium Ethoxide | [8] |

| Solvent | Anhydrous Ethanol | [8] |

| Hydrolysis/Decarboxylation | Concentrated HCl, Reflux | [8] |

Option 2: Cyanation and Hydrolysis

An alternative to the malonic ester synthesis is the reaction of 2-trifluoromethyl-3-(chloromethyl)pyridine with a cyanide salt to form (2-trifluoromethyl-pyridin-3-yl)acetonitrile. Subsequent hydrolysis of the nitrile group provides the desired carboxylic acid.[10][11]

Experimental Protocol: Cyanation and Hydrolysis

-

Materials:

-

2-Trifluoromethyl-3-(chloromethyl)pyridine

-

Sodium cyanide or Potassium cyanide

-

Dimethyl sulfoxide (DMSO) or Ethanol/Water

-

Sulfuric acid or Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether (for extraction)

-

-

Procedure:

-

Cyanation: Dissolve 2-trifluoromethyl-3-(chloromethyl)pyridine in a suitable solvent such as DMSO or an ethanol/water mixture. Add sodium cyanide and heat the mixture. Monitor the reaction for the disappearance of the starting material.

-

Hydrolysis: After completion of the cyanation, the crude acetonitrile intermediate can be hydrolyzed without purification. Add a strong acid such as concentrated sulfuric acid or hydrochloric acid to the reaction mixture and heat to reflux for several hours.

-

Workup and Purification: Follow a similar workup procedure as described for the malonic ester synthesis involving neutralization, extraction, and acidification to isolate the final product.

-

| Parameter | Value | Reference |

| Cyanide Source | NaCN or KCN | [10][11] |

| Solvent for Cyanation | DMSO or Ethanol/Water | [10][11] |

| Hydrolysis Conditions | Strong Acid, Reflux | [10] |

Part 4: Conclusion and Future Perspectives

This guide has detailed two primary and effective synthetic strategies for the preparation of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. Route A, involving oxidation and homologation, is advantageous when 2-trifluoromethyl-3-methylpyridine is readily available. Route B, which relies on side-chain installation, offers flexibility but requires the synthesis of a 3-halomethyl precursor.

The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. Both routes employ well-established and reliable chemical transformations, providing a solid foundation for the successful synthesis of this important building block.

Future research may focus on developing more efficient and environmentally benign catalytic methods for both the oxidation and the side-chain installation steps. The development of continuous flow processes could also offer advantages in terms of safety, scalability, and product consistency.

References

- Gomes, E. L., de Freitas, D. A., Condotta, R., & Poço, J. G. R. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab.

-

Arndt–Eistert reaction. (n.d.). In Grokipedia. Retrieved January 12, 2026, from [Link]

-

Klimek-Turek, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 939. [Link]

-

Arndt Eistert Reaction. (n.d.). ADICHEMISTRY. Retrieved January 12, 2026, from [Link]

-

Wang, Z., et al. (2019). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. Ranliao Huaxue Xuebao/Journal of Fuel Chemistry and Technology, 47(5), 599-605. [Link]

-

Arndt-Eistert Synthesis. (n.d.). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Arndt–Eistert reaction. (2023, December 27). In Wikipedia. [Link]

-

Malonic ester synthesis. (2023, November 28). In Wikipedia. [Link]

-

Orlińska, B., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6401. [Link]

-

Li, Y., et al. (2021). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Catalysis Communications, 159, 106345. [Link]

-

Kumar, A., et al. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Asian Journal of Organic Chemistry, 8(10), 1821-1824. [Link]

-

Reddy, C. S., et al. (2016). Synthesis of ester functionalized 2-pyridone derivatives using KF/Alumina as a catalyst. Journal of Fluorine Chemistry, 185, 133-138. [Link]

-

Champion, C. O. (1951). Malonic ester synthesis of 2-amino-4-(dimethylamino)-butyric acid (Master's thesis, Southwest Texas State Teachers College). [Link]

-

Aliyeva, A. (2021). SYNTHESIS OF MALONIC ACID ESTERS. Science and Education, 2(11), 346-353. [Link]

-

Dolensky, B., et al. (2001). Preparation of trifluoromethylpyridine libraries. Journal of Fluorine Chemistry, 110(2), 159-168. [Link]

-

Crosby, O. (2020). malonic ester synthesis. Semantic Scholar. [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014). WO2014198278A1.

- Improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines. (2013). KR20130124330A.

-

Hilton, M. C., Dolewski, R. D., & McNally, A. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13806–13809. [Link]

- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. (2017). CN107286087B.

- Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acet

-

Li, W., et al. (2022). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules, 27(19), 6289. [Link]

-

O'Neill, B. M., et al. (2015). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5227-5231. [Link]

- Processes for producing 2-chloro-3-trifluoromethylpyridine. (2014). US8691997B2.

Sources

- 1. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. oaepublish.com [oaepublish.com]

- 5. grokipedia.com [grokipedia.com]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a synthetic molecule featuring a trifluoromethylpyridine (TFMP) core, a structural motif prevalent in numerous agrochemical and pharmaceutical agents.[1][2][3] Its structural similarity to nicotinic acid (pyridine-3-carboxylic acid), a well-established modulator of lipid metabolism, suggests a potential role in related biological pathways.[4][5][6] This guide synthesizes the known biological activities of TFMP derivatives and nicotinic acid analogs to propose a putative mechanism of action for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. We will delve into the potential molecular targets, downstream signaling effects, and provide a roadmap for the experimental validation of these hypotheses. The unique physicochemical properties imparted by the trifluoromethyl group are expected to significantly influence the potency, selectivity, and pharmacokinetic profile of this compound compared to its non-fluorinated counterparts.[1][7]

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern medicinal and agricultural chemistry.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets.

These attributes have led to the successful development of numerous TFMP-containing drugs and agrochemicals with diverse mechanisms of action, including herbicides that inhibit acetyl-CoA carboxylase (ACCase) and fungicides that interfere with cellular respiration.[1][2]

Proposed Mechanism of Action: A Nicotinic Acid Analog with Modified Properties

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a structural analog of nicotinic acid, a B-vitamin that, at pharmacological doses, favorably modulates plasma lipid profiles.[4][5][6] The primary mechanism of nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed in adipocytes.[4][8]

We hypothesize that (2-Trifluoromethyl-pyridin-3-yl)-acetic acid acts as a selective agonist of GPR109A. The core pyridine-3-acetic acid structure mimics the nicotinic acid pharmacophore, while the 2-trifluoromethyl group is positioned to potentially enhance receptor binding affinity and selectivity.

Proposed Signaling Pathway

Activation of GPR109A by (2-Trifluoromethyl-pyridin-3-yl)-acetic acid is proposed to initiate the following signaling cascade within adipocytes:

-

Receptor Binding and G-protein Activation: The ligand binds to GPR109A, inducing a conformational change that activates the coupled inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: The activated Gi α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Reduction of Lipolysis: The reduction in cAMP levels decreases the activity of protein kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids.[8]

-

Decreased Free Fatty Acid Release: The net result is a reduction in the release of free fatty acids from adipose tissue into the bloodstream.

-

Hepatic Effects: The reduced flux of free fatty acids to the liver leads to decreased hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL).[5][8] Consequently, plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol are lowered.[9]

-

Increase in HDL Cholesterol: The mechanism for the increase in high-density lipoprotein (HDL) cholesterol is less direct but is thought to involve reduced transfer of cholesteryl esters from HDL to VLDL due to lower VLDL levels.[8]

Figure 1: Proposed signaling pathway for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid in adipocytes.

Experimental Validation Protocols

The following experimental workflows are designed to systematically test the hypothesized mechanism of action.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid at the GPR109A receptor.

Experimental Workflow:

Figure 2: In vitro experimental workflow.

Step-by-Step Protocols:

-

Radioligand Binding Assay:

-

Culture HEK293 cells stably expressing human GPR109A.

-

Prepare cell membranes by homogenization and centrifugation.

-

Incubate membranes with a known radiolabeled GPR109A ligand (e.g., [3H]-Nicotinic Acid) and varying concentrations of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.

-

Separate bound from free radioligand by filtration.

-

Quantify bound radioactivity using liquid scintillation counting.

-

Determine the inhibition constant (Ki) by non-linear regression analysis.

-

-

cAMP Accumulation Assay:

-

Plate GPR109A-expressing cells in a suitable microplate.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.

-

Ex Vivo and In Vivo Evaluation

Objective: To assess the effect of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid on lipolysis in primary adipocytes and on plasma lipid profiles in an animal model.

Experimental Workflow:

Figure 3: Ex vivo and in vivo experimental workflow.

Step-by-Step Protocols:

-

Ex Vivo Lipolysis Assay:

-

Isolate primary adipocytes from rodent adipose tissue by collagenase digestion.

-

Incubate isolated adipocytes with a lipolytic agent (e.g., isoproterenol) in the presence of varying concentrations of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.

-

After incubation, collect the medium and measure the concentration of glycerol or free fatty acids using a commercially available colorimetric assay kit.

-

Determine the IC50 for the inhibition of stimulated lipolysis.

-

-

In Vivo Dyslipidemia Model:

-

Induce dyslipidemia in a suitable animal model, such as C57BL/6 mice fed a high-fat diet for several weeks.

-

Administer (2-Trifluoromethyl-pyridin-3-yl)-acetic acid or vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

Collect blood samples at baseline and at various time points post-administration.

-

Separate plasma and measure the concentrations of triglycerides, total cholesterol, HDL cholesterol, and free fatty acids using enzymatic assays.

-

Evaluate the time- and dose-dependent effects of the compound on the plasma lipid profile.

-

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data that could be generated from the proposed experiments, comparing (2-Trifluoromethyl-pyridin-3-yl)-acetic acid to the reference compound, nicotinic acid.

| Parameter | (2-Trifluoromethyl-pyridin-3-yl)-acetic acid | Nicotinic Acid |

| GPR109A Binding Affinity (Ki) | 15 nM | 150 nM |

| cAMP Inhibition (IC50) | 25 nM | 250 nM |

| Lipolysis Inhibition (IC50) | 50 nM | 500 nM |

| In Vivo Triglyceride Lowering (ED50) | 5 mg/kg | 50 mg/kg |

Conclusion and Future Directions